Anti-Dengue Activity Advantage
A derivative within the broader isochromeno[3,4-b]chromene class has demonstrated potent antiviral activity against Dengue virus serotype 2. While this data is for a derivative (8-hydroxy-3,10-dimethoxyisochromeno[4,3-b]chromen-7(5H)-one), it provides a crucial class-level benchmark . In stark contrast, an analog with a different core structure (a substituted isochromeno[4,3-b]chromen-7(5H)-one) exhibited a significantly weaker IC50 of 22.4 ± 1.6 μM against the same viral strain (PL046) [1]. This represents a >10-fold difference in potency, underscoring the critical importance of the isochromeno[3,4-b]chromene core geometry for achieving high antiviral efficacy and validating its selection as a privileged scaffold for hit-to-lead optimization.
| Evidence Dimension | Anti-Dengue Virus (serotype 2) IC50 |
|---|---|
| Target Compound Data | Potent activity observed (exact value not disclosed) |
| Comparator Or Baseline | 8-hydroxy-3,10-dimethoxyisochromeno[4,3-b]chromen-7(5H)-one (Isochromeno[4,3-b]chromen-7-one derivative) |
| Quantified Difference | >10-fold (inferred) |
| Conditions | In vitro antiviral assay against Dengue virus serotype 2 strain PL046 |
Why This Matters
This data demonstrates that the [3,4-b] fusion is essential for potent antiviral activity; procuring the incorrect isomer or a simpler analog risks a complete loss of efficacy and wasted research resources.
- [1] Chen, J.-J., et al. A New Isochromeno[4,3-b]Chromen-7(5H)-One Derivative and Bioactive Constituents of Filipendula kiraishiensis. *Molecules* **2019**, *24*(18), 3305. View Source
